molecular formula C9H20O B14149341 3-Ethyl-3-methoxyhexane CAS No. 62813-72-3

3-Ethyl-3-methoxyhexane

Cat. No.: B14149341
CAS No.: 62813-72-3
M. Wt: 144.25 g/mol
InChI Key: UWNOCBPPXRATOP-UHFFFAOYSA-N
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Description

3-Ethyl-3-methoxyhexane is an organic compound with the molecular formula C9H20O. It is a branched alkane with an ether functional group. The structure consists of a hexane chain with an ethyl group and a methoxy group attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methoxyhexane can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. For instance, the reaction between 3-ethyl-3-hydroxyhexane and methanol in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the continuous flow method, where the reactants are passed through a fixed-bed reactor containing a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methoxyhexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: 3-Ethyl-3-hydroxyhexane or 3-ethylhexan-3-one.

    Reduction: Hexane derivatives.

    Substitution: Various substituted hexanes depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-methoxyhexane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methoxyhexane involves its interaction with various molecular targets. The ether functional group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved include:

    Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.

    Electrophilic and Nucleophilic Reactions: Participation in reactions involving electron-rich and electron-deficient species.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-methylhexane: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethyl-3-methylhexane: Similar structure but without the methoxy group.

    Hexane, 3-methoxy-: Similar structure but without the ethyl group.

Uniqueness

3-Ethyl-3-methoxyhexane is unique due to the presence of both an ethyl and a methoxy group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs. This unique structure makes it valuable in various chemical reactions and applications.

Properties

CAS No.

62813-72-3

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethyl-3-methoxyhexane

InChI

InChI=1S/C9H20O/c1-5-8-9(6-2,7-3)10-4/h5-8H2,1-4H3

InChI Key

UWNOCBPPXRATOP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)OC

Origin of Product

United States

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